![molecular formula C12H12N2O2 B3060601 Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate CAS No. 55115-11-2](/img/structure/B3060601.png)
Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate
Overview
Description
“Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate” is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate (2a) and its analogues (2b–f) has been reported . The molecular structure was solved by the direct method (SHELXS) and refined against all F2 data by the full-matrix least-squares technique (SHELXL) minimizing w [ Fo2 - Fc2] 2 .Molecular Structure Analysis
The molecular structure of “Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
There are intermolecular hydrogen bonds (N3A–H⋯N4B; N3B–H⋯N4A) involving the N–H atom and other molecular triazole ring 4 positions N [N3A–H 0.86 H⋯N4B 2.54 N3A–H⋯N4B 3.156 (3) Ǻ, N3A–H⋯N4B 129º; N3B–H 0.86 H⋯N4A 2.30 N3B–H⋯N4A 3.046 (3) Ǻ, N3B–H⋯N4A 146º] .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate” is 202.21 g/mol . The IUPAC name is methyl 3-phenyl-1H-pyrazole-5-carboxylate .Scientific Research Applications
Core Element in Pyrazole Derivatives
Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
Biological Activities
Pyrazoles have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . They have garnered substantial interest from researchers due to these properties .
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives has been a topic of interest in scientific research. Various methods for accessing the pyrazole moiety have been explored, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
Detection of Reducing Carbohydrates
3-Methyl-1-phenyl-2-pyrazolin-5-one is used as a reagent for the detection of reducing carbohydrates by ESI/MALDI -MS .
Synthesis of Edaravone
1-phenyl-3-methyl-5-pyrazolone, named Edaravone (Radicava), is a novel antioxidant and an intravenous medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .
Preparation of Medicinal Compounds
1,3-dimethyl-5-pyrazolone is an important intermediate in the preparation of some medicinal compounds .
Antibacterial Properties
Pyrazole derivatives have noteworthy antibacterial properties .
Anti-inflammatory Properties
Pyrazole derivatives also exhibit anti-inflammatory properties .
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors .
Mode of Action
Pyrazole derivatives have been known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Similar compounds have shown potent fungicidal activities against erysiphe graminis and insecticidal activity against aphis fabae .
Result of Action
Similar compounds have shown potent fungicidal and insecticidal activities .
Safety and Hazards
Future Directions
“Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate” is used to produce 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde at the temperature of 90-100C with reagent phosphorus oxychloride . It is also used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
properties
IUPAC Name |
methyl 5-methyl-2-phenylpyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-8-11(12(15)16-2)14(13-9)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKCOSKXSLTXPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503791 | |
Record name | Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55115-11-2 | |
Record name | Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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